![molecular formula C17H19N3O4S B2936206 (4-(Cyclopropylsulfonyl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone CAS No. 1219844-92-4](/img/structure/B2936206.png)
(4-(Cyclopropylsulfonyl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone
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Overview
Description
(4-(Cyclopropylsulfonyl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a piperazine derivative that has been shown to exhibit potent biological activity against various diseases.
Mechanism of Action
Target of Action
The compound contains a piperazine ring, which is a common feature in many pharmaceutical drugs. Piperazine derivatives have been found to interact with a variety of targets, including dopamine receptors , and have shown potential in treating conditions such as depression, schizophrenia, and Parkinson’s disease .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. If it does interact with dopamine receptors, it could influence dopaminergic signaling pathways .
Advantages and Limitations for Lab Experiments
One of the main advantages of using (4-(Cyclopropylsulfonyl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone in lab experiments is its potent biological activity. This allows researchers to study the compound's effects on various disease models at low concentrations. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of (4-(Cyclopropylsulfonyl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone. One direction is to study its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential as an anti-inflammatory agent in various disease models. Additionally, future studies could focus on improving the solubility and bioavailability of the compound to make it more suitable for in vivo studies.
Conclusion:
In conclusion, (4-(Cyclopropylsulfonyl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone is a piperazine derivative that has shown potent biological activity against various diseases. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies on this compound could lead to the development of novel therapeutic agents for various diseases.
Synthesis Methods
The synthesis of (4-(Cyclopropylsulfonyl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone involves the reaction of 4-(cyclopropylsulfonyl)piperazine with 5-phenylisoxazole-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified by column chromatography to obtain the desired compound.
Scientific Research Applications
(4-(Cyclopropylsulfonyl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent biological activity against various diseases such as cancer, inflammation, and neurological disorders.
properties
IUPAC Name |
(4-cyclopropylsulfonylpiperazin-1-yl)-(5-phenyl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c21-17(15-12-16(24-18-15)13-4-2-1-3-5-13)19-8-10-20(11-9-19)25(22,23)14-6-7-14/h1-5,12,14H,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDTYNZMSJJBSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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